molecular formula C24H25ClN2O3S B3513022 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide

Cat. No.: B3513022
M. Wt: 457.0 g/mol
InChI Key: JVLFZWGHEGMBNA-UHFFFAOYSA-N
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Description

The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), an amide group (-CONH2), and aromatic rings . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings, sulfonyl group, and amide group would all contribute to the overall structure. The compound’s structure could be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals. Changing the reaction conditions can completely alter the reactivity of a sulfonyl group, and as a result, molecules bearing multiple sulfones are versatile building blocks .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl and amide groups could affect its solubility, acidity/basicity, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-3-20-9-4-5-10-23(20)26-24(28)17-27(16-19-8-6-7-18(2)15-19)31(29,30)22-13-11-21(25)12-14-22/h4-15H,3,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFZWGHEGMBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(3-methylbenzyl)glycinamide

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